molecular formula C21H26N2O4S B3016928 2-ethoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946270-20-8

2-ethoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B3016928
CAS No.: 946270-20-8
M. Wt: 402.51
InChI Key: GULYUIHVUFKTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Insights and Molecular Interactions

Research by Gelbrich, Haddow, and Griesser (2011) on a related compound showcased its crystal structure, emphasizing the importance of intramolecular and intermolecular hydrogen bonding in determining molecular conformation. Such studies are crucial for understanding the molecular interactions and stability of pharmaceutical compounds (Gelbrich, Haddow, & Griesser, 2011).

Antitumor Applications

A study by Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, evaluating their antitumor activity. The findings indicated that certain derivatives exhibited more potent efficacy than the reference drug Doxorubicin, suggesting potential applications in cancer therapy (Alqasoumi et al., 2010).

Nonlinear Optical Properties

Ruanwas et al. (2010) explored the nonlinear optical properties of derivatives, identifying candidates for optical limiting applications. This research highlights the compound's potential in developing materials for optical technologies (Ruanwas et al., 2010).

Hepatobiliary Transport Studies

Fukuda et al. (2010) investigated the transporters involved in the hepatobiliary transport of a related compound, offering insights into its metabolism and elimination pathways. This study is relevant for understanding the pharmacokinetics of drugs containing the sulfonamide moiety (Fukuda et al., 2010).

Beta3 Adrenergic Receptor Agonism

Research by Parmee et al. (2000) on tetrahydroisoquinoline derivatives containing a sulfonamide moiety demonstrated potent agonism of the human beta3 adrenergic receptor. Such findings suggest potential applications in treating metabolic disorders (Parmee et al., 2000).

Properties

IUPAC Name

2-ethoxy-5-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-12-23-18-9-8-17(14-16(18)7-11-21(23)24)22-28(25,26)20-13-15(3)6-10-19(20)27-5-2/h6,8-10,13-14,22H,4-5,7,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULYUIHVUFKTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.